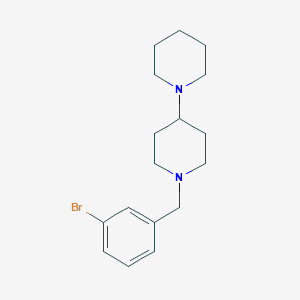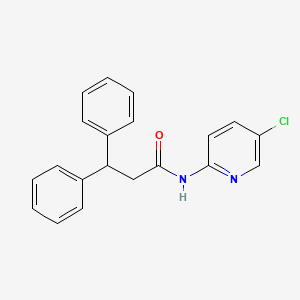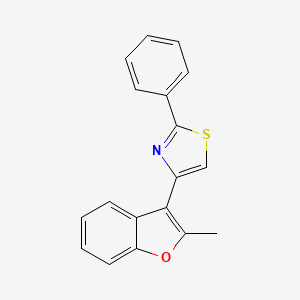![molecular formula C19H17N3O B5818426 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)
5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as IPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative and has been shown to have various biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects.
Applications De Recherche Scientifique
5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and angiogenesis research. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one also has anti-angiogenic effects, which make it a potential candidate for the treatment of angiogenesis-related diseases such as cancer and diabetic retinopathy.
Mécanisme D'action
The mechanism of action of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and anti-angiogenic effects. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo. In addition, 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the activity of various enzymes involved in this process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is also relatively easy to synthesize and has been extensively characterized using various spectroscopic techniques. However, one of the limitations of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential side effects.
Orientations Futures
There are several future directions for research on 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, including the development of more potent and selective derivatives, the investigation of its potential applications in other scientific research fields, and the evaluation of its safety and efficacy in clinical trials. In addition, more research is needed to fully understand the mechanism of action of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential side effects, which will help to optimize its use in scientific research and clinical applications.
Conclusion:
5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a promising compound that has been extensively studied for its potential applications in scientific research. The synthesis of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been optimized to achieve high yields and purity, and the compound has been shown to have various biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects. 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has the potential to be used in the treatment of various diseases, but more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 2-aminonicotinic acid with 1-naphthyl isocyanate and isopropyl isocyanate. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis of 5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been optimized to achieve high yields and purity, and the compound has been extensively characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
3-naphthalen-1-yl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-12(2)17-10-18(23)22-19(21-17)16(11-20-22)15-9-5-7-13-6-3-4-8-14(13)15/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXFOEKPVVMPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
